OKADAIC ACID SODIUM SALT

Vue d'ensemble

Description

Okadaic Acid Sodium Salt: is a water-soluble salt form of okadaic acid, a toxin produced by several species of dinoflagellates. This compound is known for its potent inhibitory effects on protein phosphatases 1 and 2A, making it a valuable tool in scientific research. It is also recognized for its role in causing diarrhetic shellfish poisoning .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: : Okadaic Acid Sodium Salt is typically derived from the natural toxin okadaic acid. The preparation involves the conversion of okadaic acid into its sodium salt form, which enhances its stability and solubility in water. The compound is soluble in water, ethanol, or DMSO at 0.1 mg/ml and in 50% aqueous acetonitrile at 1 mg/ml .

Industrial Production Methods: : The industrial production of this compound involves the extraction of okadaic acid from dinoflagellates, followed by its conversion to the sodium salt form. This process ensures the compound’s stability during storage and enhances its usability in various applications .

Analyse Des Réactions Chimiques

Types of Reactions: : Okadaic Acid Sodium Salt primarily undergoes reactions related to its inhibitory effects on protein phosphatases. It does not typically undergo oxidation, reduction, or substitution reactions in the context of its biological activity.

Common Reagents and Conditions: : The compound is used in various biochemical assays where it interacts with protein phosphatases under physiological conditions. It is often dissolved in solvents like DMSO, ethanol, or water for these reactions .

Major Products Formed: : The primary outcome of reactions involving this compound is the inhibition of protein phosphatase activity, leading to changes in phosphorylation states of target proteins .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C₄₄H₆₇O₁₃Na

- Molecular Weight : 827 g/mol

- Purity : ≥98% (by TLC)

- IC50 Values :

- Protein Phosphatase 1: 0.1 nM

- Protein Phosphatase 2A: 10-15 nM

Okadaic Acid Sodium Salt selectively inhibits protein phosphatases, which play critical roles in cellular signaling and regulation. By inhibiting these enzymes, the compound can induce various biological effects, including apoptosis in certain cell types at higher concentrations .

Cellular Regulation Studies

This compound serves as a valuable tool for studying cellular signaling pathways that involve reversible phosphorylation. Its ability to inhibit protein phosphatases allows researchers to dissect the roles of these enzymes in various cellular processes, including cell cycle regulation and apoptosis.

Case Study : In a study involving Jurkat cells, treatment with this compound resulted in apoptosis, evidenced by the activation of caspase-3 . This highlights its utility in understanding programmed cell death mechanisms.

Toxicology and Safety Assessments

The compound is extensively studied for its toxicological effects, particularly as a marine toxin associated with shellfish poisoning. Okadaic Acid is the primary agent responsible for diarrheic shellfish poisoning (DSP), making it crucial for food safety research.

Toxicological Findings :

- Median lethal dose (LD50) established at 192 µg/kg in mice.

- Lowest observed adverse effect level (LOAEL) reported between 1.2 to 1.6 µg/kg body weight in humans .

Cancer Research

As a tumor promoter, this compound has been implicated in cancer research due to its ability to modulate cell signaling pathways involved in tumorigenesis. It is particularly useful for studying the mechanisms of action of carcinogens.

Research Insights : Studies have shown that Okadaic Acid can induce morphological changes in rodent organs, suggesting its role in cancer development through alterations at the cellular level .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Inhibition of PP1 and PP2A | Potent inhibitor with IC50 values of <0.1 nM |

| Induction of Apoptosis | Promotes apoptosis in Jurkat cells at concentrations ≥1 µM |

| Diarrheic Shellfish Poisoning | Primary agent causing gastrointestinal symptoms |

Table 2: Toxicological Profile

| Parameter | Value |

|---|---|

| LD50 | 192 µg/kg (mice) |

| LOAEL | 1.2 - 1.6 µg/kg (humans) |

| Tissue Accumulation | Detected in liver, kidney, intestine post-exposure |

Mécanisme D'action

Okadaic Acid Sodium Salt exerts its effects by selectively inhibiting serine/threonine-specific protein phosphatases 1 and 2A. This inhibition leads to the hyperphosphorylation of various proteins, including tau, which is implicated in neurodegenerative diseases like Alzheimer’s disease. The compound affects multiple signaling pathways, including MAPK, ERK, PKA, JNK, PKC, CaMKII, Calpain, and GSK3β, which are associated with cellular processes such as apoptosis and neurotoxicity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Okadaic Acid Potassium Salt: Another salt form of okadaic acid with similar properties and applications.

Okadaic Acid Ammonium Salt: A variant that offers different solubility and stability characteristics.

Uniqueness: : this compound is unique due to its enhanced stability and solubility in water compared to the free acid form. This makes it more suitable for various biochemical and industrial applications .

Activité Biologique

Okadaic Acid Sodium Salt (OAS) is a water-soluble analog of okadaic acid, a potent marine toxin produced by certain species of dinoflagellates. This compound is primarily known for its role as an inhibitor of protein phosphatases 1 and 2A (PP1 and PP2A), which are crucial in regulating various cellular processes. The biological activity of OAS has significant implications in toxicology, pharmacology, and cellular biology.

- Chemical Formula : C₄₄H₆₇O₁₃ · Na

- Molecular Weight : 765.02 g/mol

- Solubility : Water-soluble

- Appearance : White to off-white solid

OAS exerts its biological effects primarily through the inhibition of PP1 and PP2A, enzymes that dephosphorylate serine and threonine residues on proteins. This inhibition leads to several downstream effects:

- Cell Cycle Regulation : OAS influences cell cycle progression by modulating the phosphorylation state of key regulatory proteins. Inhibition of PP2A can lead to increased phosphorylation of cyclin-dependent kinase inhibitors, thereby affecting cell division and proliferation .

- Apoptosis : OAS has been implicated in apoptosis regulation. By inhibiting protein phosphatases, it alters the balance between pro-apoptotic and anti-apoptotic signals, potentially leading to increased cell death in certain contexts .

- Neurotoxicity : There is evidence suggesting that OAS may have neurotoxic effects, contributing to conditions such as diarrhetic shellfish poisoning (DSP). Symptoms can include severe gastrointestinal distress within hours of consumption .

Biological Activity Summary

Case Studies and Research Findings

- Cellular Effects : A study by Gopalakrishna et al. (1992) demonstrated that okadaic acid can induce apoptosis in human lymphoid cells, highlighting its potential role in cancer research as a tumor promoter due to its effects on cell signaling pathways .

- Neurotoxic Effects : Research has shown that exposure to okadaic acid can lead to neurotoxic outcomes in animal models, suggesting possible implications for human health regarding seafood consumption contaminated with this toxin .

- Detection Methods : Recent advancements in detection methods for OAS include the development of aptasensors that offer high specificity and sensitivity for monitoring this toxin in environmental samples, emphasizing the need for robust detection strategies due to its health risks .

Propriétés

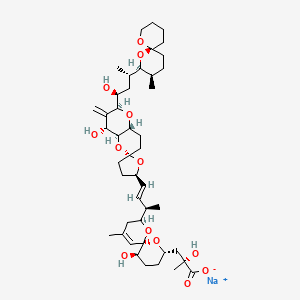

IUPAC Name |

sodium;(2R)-3-[(2S,6R,8S,11R)-2-[(E,2R)-4-[(2S,2'R,4R,4aS,6R,8aR)-4-hydroxy-2-[(1S,3S)-1-hydroxy-3-[(2S,3R,6S)-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]butyl]-3-methylidenespiro[4a,7,8,8a-tetrahydro-4H-pyrano[3,2-b]pyran-6,5'-oxolane]-2'-yl]but-3-en-2-yl]-11-hydroxy-4-methyl-1,7-dioxaspiro[5.5]undec-4-en-8-yl]-2-hydroxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H68O13.Na/c1-25-21-34(55-44(23-25)35(46)12-11-31(54-44)24-41(6,50)40(48)49)26(2)9-10-30-14-18-43(53-30)19-15-33-39(57-43)36(47)29(5)38(52-33)32(45)22-28(4)37-27(3)13-17-42(56-37)16-7-8-20-51-42;/h9-10,23,26-28,30-39,45-47,50H,5,7-8,11-22,24H2,1-4,6H3,(H,48,49);/q;+1/p-1/b10-9+;/t26-,27-,28+,30+,31+,32+,33-,34+,35-,36-,37+,38+,39-,41-,42+,43-,44-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHIFOCTDVNQQT-GHIYGBLASA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCCCO2)OC1C(C)CC(C3C(=C)C(C4C(O3)CCC5(O4)CCC(O5)C=CC(C)C6CC(=CC7(O6)C(CCC(O7)CC(C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2(CCCCO2)O[C@@H]1[C@@H](C)C[C@@H]([C@@H]3C(=C)[C@H]([C@H]4[C@H](O3)CC[C@]5(O4)CC[C@@H](O5)/C=C/[C@@H](C)[C@@H]6CC(=C[C@@]7(O6)[C@@H](CC[C@H](O7)C[C@](C)(C(=O)[O-])O)O)C)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67NaO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00745585 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

827.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209266-80-8 | |

| Record name | PUBCHEM_71308608 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00745585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.